cyclohex-2-ene-1-carbonitrile

Description

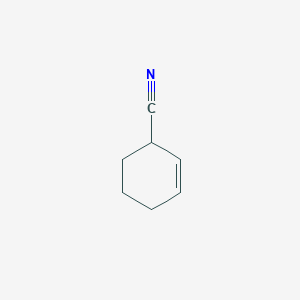

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-2-ene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQBSKNMMFNYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926753 | |

| Record name | Cyclohex-2-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13048-17-4 | |

| Record name | 2-Cyclohexene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohex-2-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Cyclohex-2-ene-1-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction: Cyclohex-2-ene-1-carbonitrile is an organic compound featuring a six-membered carbon ring with a double bond and a nitrile functional group. Its unique structural combination makes it a valuable intermediate in organic synthesis and a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic routes, and its emerging role in medicinal chemistry, particularly for researchers and professionals in drug development.

IUPAC Nomenclature and Compound Identification

The formal IUPAC name for the compound is This compound .[1] The nomenclature is determined by established rules for naming cyclic organic compounds with multiple functional groups.[2][3][4] According to the IUPAC priority system, the nitrile group is considered the principal functional group, assigning the carbon atom to which it is attached as position '1' of the ring.[5][6] The ring is then numbered to give the double bond the lowest possible locant, resulting in the "-2-ene" designation.[3][7]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 13048-17-4[1][8] |

| Molecular Formula | C₇H₉N[1][9][10] |

| Molecular Weight | 107.15 g/mol [1][9] |

| Canonical SMILES | C1CC=CC(C1)C#N[1] |

| InChI Key | SHQBSKNMMFNYGZ-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. Spectroscopic data provide the basis for its structural confirmation and purity assessment.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Density | 0.94 g/cm³[10] |

| Boiling Point | 200.9 °C at 760 mmHg[10] |

| Flash Point | 65.8 °C[10] |

| LogP | 1.87[10] |

Table 3: Spectroscopic Characterization Data

| Technique | Availability / Reference |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available, used for identification and purity.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for functional group analysis.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR data are crucial for detailed structural elucidation. |

Synthesis and Experimental Protocols

This compound and its derivatives can be synthesized through various routes. A common approach involves the modification of cyclohexene precursors. The following protocol is based on a well-documented procedure for a structurally related compound, 3-oxocyclohex-1-ene-1-carbonitrile, which involves bromination and subsequent cyanation-elimination.[11][12]

Experimental Protocol: Synthesis of a Cyclohexenecarbonitrile Precursor

-

Objective: To synthesize a key intermediate for cyclohexenecarbonitrile derivatives from cyclohex-2-enone.

-

Reaction Scheme:

-

Step 1 (Bromination): Reaction of cyclohex-2-enone with a brominating agent (e.g., N-bromosuccinimide or bromine in CH₂Cl₂) to form 2-bromo-2-cyclohexen-1-one.[11][12]

-

Step 2 (Cyanation-Elimination): Conjugate addition of a cyanide source (e.g., NaCN or KCN) to the intermediate, followed by heating to facilitate the elimination of the bromide, yielding the final product.[11]

-

-

Materials:

-

Cyclohex-2-enone

-

Methylene chloride (CH₂Cl₂)

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Pyridine

-

Sodium cyanide (NaCN)

-

Acetic Acid

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

-

Procedure:

-

A solution of cyclohex-2-enone in methylene chloride is prepared in a three-necked flask under a nitrogen atmosphere and cooled.

-

A solution of bromine in methylene chloride is added dropwise to the flask while maintaining a low temperature.

-

Pyridine is added dropwise, and the mixture is stirred, leading to the formation of the 2-bromo-2-cyclohexen-1-one intermediate.[12]

-

The reaction mixture is worked up by washing with aqueous acid, base, and brine, followed by drying and concentration.

-

The crude bromo-enone is dissolved in a suitable solvent, and a solution of sodium cyanide in water is added portion-wise. Acetic acid is used to facilitate the reaction.[12]

-

The mixture is heated to promote the elimination reaction.

-

After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated.

-

The final product is purified using column chromatography on silica gel.

-

References

- 1. This compound | C7H9N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. websites.nku.edu [websites.nku.edu]

- 3. Organic Nomenclature [www2.chemistry.msu.edu]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic chemistry - Assigning the IUPAC name of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Page loading... [guidechem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 2-Cyclohexene-1-carbonitrile | CAS#:13048-17-4 | Chemsrc [chemsrc.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclohex-2-ene-1-carbonitrile (CAS: 13048-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohex-2-ene-1-carbonitrile (CAS number: 13048-17-4), a versatile cyclic nitrile. The document details its physicochemical properties, spectroscopic profile, and available synthesis methodologies. While direct biological applications and defined signaling pathway interactions for this specific isomer remain areas for future investigation, this guide furnishes the foundational chemical knowledge necessary for researchers and professionals in drug discovery and chemical synthesis to explore its potential.

Chemical and Physical Properties

This compound is a cyclic organic compound featuring a cyclohexene ring and a nitrile functional group.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 13048-17-4 | [1] |

| Molecular Formula | C₇H₉N | [1][2][3] |

| Molecular Weight | 107.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Density | 0.94 g/cm³ | [3] |

| Boiling Point | 200.9 °C at 760 mmHg | [3] |

| Flash Point | 65.8 °C | [3] |

| InChI Key | SHQBSKNMMFNYGZ-UHFFFAOYSA-N | [1] |

| SMILES | C1CC=CC(C1)C#N | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The fragmentation pattern of cyclic compounds is often complex. For the related cyclohexene, the molecular ion peak is observed, and a characteristic fragmentation is the retro-Diels-Alder reaction, leading to the loss of ethene.[4][5] For cyclohexanone, a common fragmentation pathway involves the loss of CO, followed by further rearrangements.[6] The mass spectrum of this compound would be expected to show a molecular ion peak and fragmentation patterns influenced by both the cyclohexene ring and the nitrile group.

Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound have been recorded.[1] Key characteristic absorption bands would include:

-

C≡N stretch: A sharp, medium-intensity peak around 2250-2200 cm⁻¹.

-

C=C stretch: A medium-intensity peak around 1650 cm⁻¹ for the alkene bond in the ring.

-

=C-H stretch: Peaks typically appearing just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of Cyclohexenone Derivatives (General Overview)

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, methods for the synthesis of related cyclohexenone derivatives are well-documented and can provide a basis for potential synthetic routes. These often involve cyclization and condensation reactions.

A general workflow for such a synthesis could be conceptualized as follows:

Caption: A generalized workflow for the synthesis and purification of cyclohexene derivatives.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically detailing the biological activity, cytotoxicity, or mechanism of action for this compound (CAS: 13048-17-4).

Studies on structurally related compounds, such as various cyclohexenone derivatives, have shown a range of biological activities, including anticancer and anti-inflammatory properties.[10] For instance, certain cyclohexenone derivatives have been investigated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in inflammatory pathways.[10]

The nitrile functional group is present in numerous natural products with diverse biological activities. However, the biological profile of a molecule is highly dependent on its overall structure. Therefore, the activity of other nitrile-containing compounds cannot be directly extrapolated to this compound.

Due to the absence of specific biological data, no signaling pathway diagrams can be constructed for this compound at this time. This represents a significant knowledge gap and an opportunity for future research.

Conclusion and Future Directions

This compound is a well-characterized small molecule with established physicochemical properties. However, its biological role and potential therapeutic applications remain unexplored. Future research should focus on:

-

Developing and optimizing a specific synthesis protocol to ensure a reliable and scalable source of the compound for further studies.

-

Conducting comprehensive biological screening to identify any potential cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological activities.

-

If biological activity is identified, subsequent mechanistic studies will be necessary to elucidate the underlying signaling pathways and molecular targets.

This foundational work will be essential to unlock the potential of this compound for applications in drug discovery and development.

References

- 1. This compound | C7H9N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Cyclohexene-1-carbonitrile | CAS#:13048-17-4 | Chemsrc [chemsrc.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. cyclohex-3-ene-1-carbonitrile | 100-45-8 | Buy Now [molport.com]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

Cyclohex-2-ene-1-carbonitrile: A Technical Guide to Its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohex-2-ene-1-carbonitrile, a versatile organic compound with potential applications in chemical synthesis and pharmaceutical development. This document details its molecular weight, physicochemical properties, and outlines experimental protocols for its synthesis and characterization.

Core Physicochemical Data

This compound is a cyclic nitrile with the molecular formula C₇H₉N.[1][2] Its chemical structure consists of a six-membered cyclohexene ring with a nitrile group attached to one of the allylic carbons. The calculated molecular weight and other key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | [1][2] |

| Molecular Weight | 107.15 g/mol | [1] |

| Monoisotopic Mass | 107.073499291 Da | [1] |

| CAS Number | 13048-17-4 | [1] |

| Boiling Point | 200.9°C at 760 mmHg | [2] |

| Density | 0.94 g/cm³ | [2] |

| Flash Point | 65.8°C | [2] |

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below. This process involves the chemical synthesis of the molecule, followed by purification and confirmation of its identity and molecular weight using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: A diagram illustrating the general workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Representative Synthesis of a Cyclohexene Carbonitrile Derivative

Materials:

-

Cyclohex-2-enone

-

Dichloromethane (CH₂Cl₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Bromine (Br₂)

-

Pyridine

-

Sodium cyanide (NaCN)

-

Acetic acid

-

Sodium bicarbonate

-

Sodium chloride

-

Sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Bromination: Dissolve cyclohex-2-enone in dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and cool the mixture. Add hydrobromic acid dropwise, followed by the slow addition of bromine until a persistent orange-red color is observed.[3]

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with hydrochloric acid, water, and brine, then dry over sodium sulfate.[3]

-

Cyanation: The crude bromo-intermediate is then subjected to a cyanation reaction using sodium cyanide in the presence of a suitable solvent system.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure cyclohexene carbonitrile derivative.[3]

Caution: This synthesis involves highly toxic reagents such as bromine and sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of this compound can be experimentally determined using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following is a general protocol that can be adapted for this analysis.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5980 with a 5973 MSD).[5]

-

Capillary column suitable for the separation of organic nitriles (e.g., HP-5ms).[5]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector port of the gas chromatograph.[6]

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The oven temperature is programmed to ramp up (e.g., from 60°C to 300°C) to facilitate the separation of the compound from any impurities.[6]

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, this peak would be expected at an m/z of approximately 107. The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

Relevance in Drug Discovery and Development

While specific biological activities or signaling pathway modulation for this compound are not extensively documented in publicly available literature, the broader class of cyclohexene derivatives has garnered significant interest in medicinal chemistry.

Researchers have explored cyclohexene derivatives for a range of therapeutic applications, including:

-

Anti-inflammatory agents: Certain cyclohexene derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide and cytokines such as TNF-α and IL-6.[7]

-

Anticancer agents: The cyclohex-2-enone scaffold, a related structure, is present in natural products with anti-tumor properties and has been a template for the synthesis of novel compounds with cytotoxic activity against cancer cell lines.[8][9]

-

Chemokine receptor antagonists: Novel cyclohexenyl derivatives have been discovered as potent antagonists of the CC chemokine receptor 2 (CCR2), a target for inflammatory diseases.[10]

The cyclohexene ring serves as a rigid scaffold that can be functionalized to achieve specific binding to biological targets. The nitrile group in this compound can also be a key pharmacophore or a synthetic handle for further chemical modifications in the development of new therapeutic agents.[11] The exploration of this compound and its analogues could therefore be a fruitful area for future drug discovery efforts.

References

- 1. This compound | C7H9N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclohexene-1-carbonitrile | CAS#:13048-17-4 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. hou.usra.edu [hou.usra.edu]

- 6. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclohex-2-ene-1-carbonitrile

An Introduction to a Versatile Cyclohexene Derivative

Cyclohex-2-ene-1-carbonitrile, a member of the unsaturated cyclohexanecarbonitrile family, presents a unique structural motif of interest in synthetic chemistry. Its chemical formula is C₇H₉N, with a molecular weight of approximately 107.15 g/mol .[1] The molecule features a six-membered carbon ring containing a double bond and a nitrile functional group. This combination of an alkene and a nitrile group on a cyclic backbone makes it a potentially valuable building block for the synthesis of more complex molecules.

Structural Formula

The structural formula for this compound is presented below:

Chemical Structure:

IUPAC Name: this compound[1] CAS Number: 13048-17-4[1] Molecular Formula: C₇H₉N[1] InChI Key: SHQBSKNMMFNYGZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly available literature.

| Property | Value | Reference |

| Molecular Weight | 107.15 g/mol | [1] |

| Boiling Point | 200.9 °C at 760 mmHg | [2] |

| Density | 0.94 g/cm³ | [2] |

| Flash Point | 65.8 °C | [2] |

| Water Solubility | Sparingly soluble | [3] |

Spectroscopic Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The exact chemical shifts and coupling constants would require experimental determination.

13C NMR Spectroscopy

The carbon NMR spectrum will exhibit characteristic peaks for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the four sp³ hybridized carbons of the cyclohexene ring. Based on related structures, the nitrile carbon is expected to appear in the range of 115-125 ppm. The alkene carbons would likely resonate between 120 and 140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2250 - 2200 (weak to medium) |

| C=C (Alkene) | ~1680 - 1620 (variable) |

| =C-H (Vinyl) | ~3100 - 3000 |

| C-H (Aliphatic) | ~3000 - 2850 |

A vapor phase IR spectrum is noted to be available on SpectraBase.[1]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 107. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as HCN, providing further structural information. A GC-MS spectrum is noted to be available on SpectraBase.[1]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are scarce in the literature. However, a plausible synthetic route involves the allylic cyanation of a suitable cyclohexene precursor. One potential starting material is 3-bromocyclohexene.

Illustrative Synthesis Workflow: Synthesis of 3-Bromocyclohexene (Precursor)

A common method for the synthesis of 3-bromocyclohexene is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) with a radical initiator.[4][5]

Detailed Protocol for 3-Bromocyclohexene Synthesis:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene and N-bromosuccinimide in a suitable solvent such as carbon tetrachloride.[4][5]

-

Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).[4][5]

-

Heat the reaction mixture to reflux for several hours.[4]

-

After cooling to room temperature, filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-bromocyclohexene.[5]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity of this compound. While some studies have explored the biological effects of other cyclohexene derivatives and nitrile-containing compounds, these findings cannot be directly extrapolated to the target molecule.[6][7]

For instance, some α,β-unsaturated carbonyl-based cyclohexanone derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in neurodegenerative diseases.[6] Additionally, various natural products containing a nitrile group have demonstrated a wide range of biological activities, including cytotoxic, antimicrobial, and antiprotozoal effects.[7] The nitrile group can be a key pharmacophore, potentially improving metabolic stability and binding affinity to biological targets.[8]

However, without specific experimental data on this compound, it is not possible to construct a diagram of a signaling pathway or to detail its mechanism of action in a biological context. Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.

Conclusion

This compound is a structurally interesting molecule with potential applications in organic synthesis. This guide has summarized the available information on its structure, physicochemical properties, and anticipated spectroscopic features. The lack of detailed experimental protocols for its synthesis and the absence of data on its biological activity represent significant knowledge gaps. Further research is warranted to fully characterize this compound and to explore its potential utility in medicinal chemistry and other scientific disciplines. Researchers interested in this molecule should consider de novo synthesis and a comprehensive evaluation of its biological profile.

References

- 1. This compound | C7H9N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclohexene-1-carbonitrile | CAS#:13048-17-4 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Cyclohex-2-ene-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-2-ene-1-carbonitrile is a cyclic nitrile that holds interest as a potential building block in organic synthesis and drug discovery. Its structural features, including a reactive nitrile group and a carbon-carbon double bond within a cyclohexene ring, offer multiple avenues for chemical modification. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of reactions in which it participates. This technical guide provides a summary of the available spectroscopic data for this compound (CAS No. 13048-17-4) and outlines general experimental protocols for its analysis.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N | PubChem[1] |

| Molecular Weight | 107.15 g/mol | PubChem[1] |

| Boiling Point | 200.9 °C at 760 mmHg | N/A |

| Density | 0.94 g/cm³ | N/A |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~2245 | C≡N stretch | Medium |

| ~1650 | C=C stretch | Medium |

| ~3020 | =C-H stretch | Medium |

| 2800-3000 | C-H stretch (aliphatic) | Strong |

Note: The exact frequencies may vary depending on the experimental conditions (e.g., solvent, phase).

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Proposed Fragment |

| 107 | [M]⁺ (Molecular Ion) |

| 106 | [M-H]⁺ |

| 80 | [M-HCN]⁺ |

| 79 | [C₆H₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched literature. The following tables provide predicted chemical shifts based on the analysis of similar structures and established chemical shift theory. These values should be used as a guide and are subject to experimental verification.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | 3.2 - 3.4 | m |

| H2 | 5.8 - 6.0 | m |

| H3 | 5.9 - 6.1 | m |

| H4 | 2.0 - 2.2 | m |

| H5 | 1.7 - 1.9 | m |

| H6 | 1.9 - 2.1 | m |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 30 - 35 |

| C2 | 125 - 130 |

| C3 | 128 - 133 |

| C4 | 25 - 30 |

| C5 | 20 - 25 |

| C6 | 28 - 33 |

| CN | 118 - 122 |

Experimental Protocols

General Protocol for Spectroscopic Analysis

1. Sample Preparation:

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) for GC-MS analysis.

2. Instrumentation and Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

IR: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

MS: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound like this compound.

Conclusion

This technical guide summarizes the currently available spectroscopic data for this compound. While mass spectrometry and infrared spectroscopy provide valuable information for its identification, the lack of experimentally verified ¹H and ¹³C NMR data in the public domain represents a significant data gap. The predicted NMR values provided herein offer a preliminary guide for researchers. It is recommended that any future work involving this compound includes a thorough experimental determination and reporting of its complete NMR spectroscopic profile to facilitate further research and development.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of Cyclohex-2-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclohex-2-ene-1-carbonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide utilizes predictive data and analysis of analogous structures to offer a comprehensive interpretation for research and drug development applications.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the nine distinct protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nitrile group and the double bond. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) | Integration |

| H1 | 3.2 - 3.4 | ddd | J(H1, H6a) ≈ 11, J(H1, H6e) ≈ 4, J(H1, H2) ≈ 4 | 1H |

| H2 | 5.8 - 6.0 | ddd | J(H2, H3) ≈ 10, J(H2, H1) ≈ 4, J(H2, H4a/e) ≈ 2 | 1H |

| H3 | 6.0 - 6.2 | ddd | J(H3, H2) ≈ 10, J(H3, H4a) ≈ 5, J(H3, H4e) ≈ 2 | 1H |

| H4a | 2.1 - 2.3 | m | - | 1H |

| H4e | 2.2 - 2.4 | m | - | 1H |

| H5a | 1.7 - 1.9 | m | - | 1H |

| H5e | 1.9 - 2.1 | m | - | 1H |

| H6a | 1.8 - 2.0 | m | - | 1H |

| H6e | 2.0 - 2.2 | m | - | 1H |

ddd: doublet of doublet of doublets, m: multiplet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) (Predicted) |

| C1 | 30 - 35 |

| C2 | 125 - 130 |

| C3 | 130 - 135 |

| C4 | 25 - 30 |

| C5 | 20 - 25 |

| C6 | 28 - 33 |

| CN | 118 - 122 |

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its inertness.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.

-

Filtration : If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans : 1024 or more scans are typically required due to the low natural abundance of ¹³C. Proton decoupling is generally applied to simplify the spectrum and enhance the signal-to-noise ratio.

-

Visualization of the NMR Analysis Workflow

The logical workflow for the analysis of the NMR spectrum of this compound is depicted in the following diagram.

Caption: Workflow for NMR Spectrum Analysis of this compound.

An In-depth Technical Guide to the FTIR Analysis of Cyclohex-2-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of cyclohex-2-ene-1-carbonitrile. It covers the expected vibrational frequencies, detailed experimental protocols for sample analysis, and logical workflows for spectral acquisition and interpretation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of nitrile-containing organic molecules.

Data Presentation: Expected Vibrational Frequencies

While a publicly available, fully assigned experimental FTIR spectrum for this compound is not readily accessible, the expected absorption bands can be predicted based on the characteristic vibrational frequencies of its constituent functional groups. The following table summarizes these expected frequencies, drawing upon established infrared spectroscopy correlation tables and data from analogous molecules.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong | The nitrile group exhibits a characteristic and strong absorption in this region. The position may be slightly influenced by the adjacent double bond.[1] |

| C=C Stretch | Alkene | 1680 - 1640 | Medium | This absorption is characteristic of the carbon-carbon double bond in the cyclohexene ring. For cyclohexene itself, this peak is observed around 1640 cm⁻¹.[2] |

| =C-H Stretch | Alkenyl C-H | 3100 - 3000 | Medium | These stretching vibrations from the hydrogens attached to the double-bonded carbons typically appear at slightly higher wavenumbers than alkyl C-H stretches.[3] |

| C-H Stretch (asymmetric and symmetric) | Alkyl (CH₂, CH) | 3000 - 2850 | Strong | These are the characteristic stretching vibrations of the C-H bonds in the saturated part of the cyclohexene ring.[3] |

| CH₂ Bend (Scissoring) | Methylene | ~1450 | Medium | Bending vibration of the methylene groups in the ring. |

| C-H Bend (in-plane and out-of-plane) | Alkenyl C-H | 1000 - 650 | Strong | These bands, particularly the out-of-plane bending vibrations, can be useful for determining the substitution pattern of the alkene.[3] |

| Fingerprint Region | Entire Molecule | < 1500 | Complex | This region contains a complex series of overlapping signals from various bending and stretching vibrations, which are unique to the molecule as a whole.[2] |

Experimental Protocols

The following protocols describe standard methods for the FTIR analysis of a liquid sample such as this compound. The choice of method may depend on the sample volume, purity, and the specific instrumentation available.

Protocol 1: Neat Liquid Analysis using a Liquid Cell

This method is suitable for pure liquid samples and involves sandwiching a thin film of the liquid between two infrared-transparent salt plates.

-

Cell Preparation: Select a demountable liquid cell with suitable IR-transparent windows (e.g., NaCl, KBr, or CaF₂). Ensure the windows are clean, dry, and free from any residues from previous analyses.

-

Sample Application: Place a single drop of this compound onto the center of one of the salt plates.

-

Cell Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Secure the plates in the cell holder, ensuring not to overtighten, which could damage the plates.

-

Background Spectrum: Place the empty, clean liquid cell in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the cell windows and the atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the assembled liquid cell containing the sample into the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the sample.

-

Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous isopropanol or dichloromethane) and store them in a desiccator.

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation and is suitable for both liquid and solid samples.

-

Crystal Preparation: Ensure the ATR crystal (commonly diamond, zinc selenide, or germanium) is clean. If necessary, wipe the crystal with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Spectrum: With the clean and dry ATR crystal in place, acquire a background spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Sample Spectrum: Acquire the sample spectrum. For volatile liquids, it may be necessary to cover the sample to prevent evaporation during the measurement.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

Cleaning: After the measurement, clean the ATR crystal by wiping away the sample with a soft cloth and, if necessary, a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the key molecular features of this compound and the logical workflow for its FTIR analysis.

Caption: Logical workflow for the FTIR analysis of this compound.

Caption: Key functional groups and their expected vibrational modes.

References

"mass spectrometry of cyclohex-2-ene-1-carbonitrile"

An In-depth Technical Guide to the Mass Spectrometry of Cyclohex-2-ene-1-carbonitrile

Introduction

This compound (C₇H₉N) is an unsaturated cyclic nitrile with a molecular weight of approximately 107.15 g/mol .[1][2] The analysis of such molecules by mass spectrometry, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for structure elucidation, purity assessment, and identification in complex mixtures.[3] This guide details the theoretical principles and practical considerations for the mass spectrometric analysis of this compound, focusing on electron ionization (EI) methods. EI is a common technique for the analysis of small, volatile organic molecules, providing reproducible fragmentation patterns that serve as a molecular fingerprint.[4][5][6]

Predicted Mass Spectrum and Fragmentation Analysis

Upon electron ionization, this compound will form a positively charged molecular ion (M⁺•), which then undergoes a series of fragmentation events to produce smaller, characteristic ions.[7] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).[6]

Molecular Ion (M⁺•)

The molecular formula C₇H₉N contains a single nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] Therefore, the molecular ion peak for this compound is expected at m/z = 107 . In electron ionization, the intensity of this peak can vary and may be weak depending on the stability of the ion.[9]

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the presence of the cyclohexene ring and the nitrile functional group. The most probable fragmentation pathways are:

-

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring is known to undergo a characteristic retro-Diels-Alder reaction, which is a highly stereospecific fragmentation process.[10] This involves the cleavage of the ring, leading to the formation of two smaller molecules. For the parent ion at m/z 107, this would result in the formation of 1,3-butadiene (m/z 54) and acrylonitrile (m/z 53). The charge can be retained by either fragment, leading to prominent peaks at both m/z = 54 and m/z = 53 . The fragmentation of the parent cyclohexene molecule similarly loses an ethene molecule (mass 28) to produce a fragment ion at m/z 54.[11]

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN, mass 27).[9] This would result in a fragment ion at m/z = 80 ([M-27]⁺).

-

Loss of a Hydrogen Radical (H•): The loss of a single hydrogen atom can occur, particularly from the carbon alpha to the nitrile group, to form a stable [M-1]⁺ ion. This would produce a peak at m/z = 106 .

-

Loss of Ethene (C₂H₄): Similar to the fragmentation of cyclohexene itself, the molecular ion can lose a neutral ethene molecule (C₂H₄, mass 28), leading to a fragment ion at m/z = 79 .[11]

Data Presentation: Predicted Mass Spectrum

The following table summarizes the key ions expected in the 70 eV electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Fragment | Fragmentation Pathway | Expected Abundance |

| 107 | [C₇H₉N]⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 106 | [C₇H₈N]⁺ | Loss of H• ([M-1]⁺) | Medium |

| 80 | [C₆H₈]⁺• | Loss of HCN ([M-27]⁺) | Medium to High |

| 79 | [C₅H₅N]⁺• | Loss of C₂H₄ ([M-28]⁺) | Medium |

| 54 | [C₄H₆]⁺• | Retro-Diels-Alder (Butadiene ion) | High (Often Base Peak) |

| 53 | [C₃H₃N]⁺• | Retro-Diels-Alder (Acrylonitrile ion) | High |

Experimental Protocols

A standard method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[12] The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.[6]

Sample Preparation

-

Solvent: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) for injection to avoid overloading the GC column and detector.

Gas Chromatography (GC) Conditions

-

System: A standard GC system coupled to a mass spectrometer.[12]

-

Injection Port:

-

Mode: Split/Splitless (a 50:1 split ratio is common for initial analysis).

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation and allows for comparison with spectral libraries.[5]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).[4]

-

Scan Range: m/z 40 - 300. This range will cover the molecular ion and all significant fragments.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of this compound.

Predicted Fragmentation Pathway

Caption: Predicted electron ionization fragmentation of this compound.

References

- 1. This compound | C7H9N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic chemistry - Wikipedia [en.wikipedia.org]

- 4. bitesizebio.com [bitesizebio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. whitman.edu [whitman.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

"cyclohex-2-ene-1-carbonitrile reactivity and stability"

An In-depth Technical Guide to the Reactivity and Stability of Cyclohex-2-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an unsaturated cyclic nitrile featuring a unique structural arrangement that dictates its chemical behavior. As an allylic nitrile, its stability is influenced by the electronic interplay between the alkene and the nitrile functionalities, while its reactivity is characterized by transformations involving the carbon-carbon double bond, the nitrile group, and the active allylic position. This document provides a comprehensive analysis of the reactivity and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key chemical processes to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, with the CAS Registry Number 13048-17-4, is a cyclic organic compound.[1] Its core structure consists of a six-membered carbon ring containing one double bond, with a nitrile group attached to a carbon atom adjacent to the double bond (the allylic position).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | [1][2][3] |

| Molecular Weight | 107.15 g/mol | [1][4] |

| Density | 0.94 g/cm³ | [2] |

| Boiling Point | 200.9 °C at 760 mmHg | [2] |

| Flash Point | 65.8 °C | [2] |

| CAS Number | 13048-17-4 | [1] |

| IUPAC Name | This compound | [4] |

Stability

The stability of this compound is primarily governed by the allylic nature of the nitrile group and its potential for isomerization.

Allylic Stabilization

The carbon atom bearing the nitrile group is in an allylic position relative to the carbon-carbon double bond. This arrangement is crucial for the stability of reactive intermediates. For instance, the formation of a radical at this position is stabilized by resonance, as the unpaired electron can be delocalized over the π-system of the adjacent double bond.[5][6] This resonance stabilization is a key factor that lowers the bond dissociation energy of the allylic C-H bond, making this position a preferential site for radical-mediated reactions.

Isomerization to a Conjugated System

A significant aspect of the stability of this compound is its tendency to isomerize to its more stable conjugated isomer, cyclohex-1-ene-1-carbonitrile (CAS 1855-63-6). In the conjugated form, the π-system of the double bond extends to the electron-withdrawing nitrile group, resulting in a thermodynamically more favorable electronic arrangement. This isomerization can be catalyzed by both bases and acids.[7] The base-catalyzed mechanism involves the deprotonation of the allylic carbon, which is acidic due to the inductive effect of the nitrile group, to form a resonance-stabilized carbanion. Subsequent protonation at the alternate position of the delocalized anion yields the conjugated product.

Caption: Base-catalyzed isomerization to the conjugated system.

Reactivity

The reactivity of this compound can be analyzed by considering its three primary functional components: the alkene, the nitrile group, and the allylic carbon.

Reactions of the Alkene

The carbon-carbon double bond can undergo various addition reactions typical of alkenes, such as hydrogenation, halogenation, and hydrohalogenation.[8] However, the proximity of the allylic nitrile may sterically hinder or electronically influence these reactions.

A notable reaction is photocycloaddition. Related α,β-unsaturated nitriles are known to participate in [2+2] photocycloaddition reactions.[9][10] For example, the photocycloaddition of cyclohex-2-enones with acrylonitrile yields bicyclo[4.2.0]octane derivatives.[9] This suggests that this compound could act as a reactant in similar photochemical transformations to construct four-membered rings, a valuable motif in organic synthesis.[11]

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be transformed into other important functionalities.

-

Hydrolysis: The most common reaction of nitriles is hydrolysis to form carboxylic acids. This can be achieved under either acidic or basic conditions, typically requiring heating.[12] Mild hydrolysis methods can be employed for sensitive substrates.[13] Alkaline hydrolysis first yields a carboxylate salt, which must then be acidified to produce the free carboxylic acid.[12]

Caption: Reaction pathway for the hydrolysis of the nitrile group.

-

Reduction: The nitrile group can be reduced to a primary amine (cyclohex-2-en-1-ylmethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reactions at the Allylic Position

The hydrogen atom at the C1 position is allylic and is activated by both the adjacent double bond and the electron-withdrawing nitrile group. This makes it susceptible to deprotonation by a strong base, leading to the formation of a resonance-stabilized anion. This anion can then act as a nucleophile in alkylation and other reactions, allowing for the introduction of substituents at the C1 position.

Experimental Protocols

Synthesis of this compound

A common route to this compound is via the nucleophilic substitution of a suitable leaving group at the allylic position of a cyclohexene ring with a cyanide salt.[2]

-

Reaction: Allylic substitution of 3-bromocyclohexene with potassium cyanide.

-

Procedure:

-

Dissolve 3-bromocyclohexene in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a stoichiometric equivalent of potassium cyanide (KCN) to the solution.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to facilitate the Sₙ2 reaction. The reaction temperature and time should be optimized based on monitoring by TLC or GC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Caption: Experimental workflow for a typical synthesis.

Mild Hydrolysis of the Nitrile Group

For substrates that may be sensitive to harsh acidic or basic conditions, a milder hydrolysis protocol can be employed.[13]

-

Reaction: Conversion of this compound to cyclohex-2-ene-1-carboxylic acid using sodium peroxide.

-

Procedure:

-

In a round-bottom flask, mix this compound with distilled water (approx. 3.5 mL per mmol of nitrile).

-

Heat the mixture to 50°C with stirring.

-

Add sodium peroxide (Na₂O₂) in very small portions over an extended period. The reaction is exothermic and will fizz; wait for the fizzing to subside before adding the next portion.

-

Continue the slow addition until the reaction is complete, which can be indicated by the formation of a single homogeneous layer (the product carboxylic acid is more water-miscible than the starting nitrile).

-

Extract the mixture with diethyl ether to remove any unreacted nitrile.

-

Slowly acidify the aqueous layer to pH 5 with concentrated HCl.

-

Extract the acidified solution with diethyl ether.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the carboxylic acid.

-

Relevance in Drug Development

Nitrile-containing compounds are prevalent in pharmaceuticals due to the nitrile group's ability to act as a bioisostere for other functional groups, its role as a key synthetic intermediate, and its participation in metabolic pathways. The allylic nitrile structure, as seen in this compound, presents specific metabolic possibilities. For example, simpler allylic nitriles have been studied for their effects on redox balance and potential toxicity.[14] Understanding the stability and reactivity of this scaffold is therefore crucial for designing new molecular entities, predicting their metabolic fate, and assessing their toxicological profiles.

Conclusion

This compound is a molecule with a rich and varied chemical profile. Its stability is a dynamic characteristic, heavily influenced by its potential to isomerize to a more stable conjugated system. Its reactivity is multifaceted, offering pathways for modification at the double bond, the nitrile group, and the activated allylic carbon. This guide provides foundational technical data and methodologies that can aid researchers and drug developers in harnessing the synthetic potential of this compound and in understanding its behavior in chemical and biological systems.

References

- 1. 2-Cyclohexene-1-carbonitrile [webbook.nist.gov]

- 2. 2-Cyclohexene-1-carbonitrile | CAS#:13048-17-4 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C7H9N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Azo–hydrazo conversion. Kinetics of isomerization of 1-tosylazocyclohexene to cyclohex-2-enone tosylhydrazone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Cyclohex-2-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of cyclohex-2-ene-1-carbonitrile (CAS No. 13048-17-4). It details the seminal synthetic routes, including the first reported preparation, and presents key physical and spectroscopic data in a structured format. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols and a historical perspective on this versatile chemical intermediate.

Introduction

This compound, a six-membered carbocycle bearing a nitrile functional group at an allylic position, is a molecule of interest in organic synthesis due to its potential as a building block for more complex structures. The presence of both a double bond and a nitrile group allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of pharmaceuticals and other fine chemicals. This guide will delve into the historical context of its discovery and the evolution of its synthesis.

Discovery and First Synthesis

The first documented synthesis of this compound was reported by Leo A. Paquette and Michael K. Scott in the Journal of Organic Chemistry in 1974. Their work focused on the stereochemistry of the base-promoted reactions of 1-halo-2-phenylcyclohexanes, and as part of this study, they prepared this compound as a key intermediate.

The synthetic approach involved the nucleophilic substitution of a halogen at the allylic position of a cyclohexene derivative with a cyanide anion. This foundational method laid the groundwork for subsequent preparations of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 13048-17-4 | [1] |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 200.9 °C at 760 mmHg | |

| Density | 0.94 g/cm³ | |

| Flash Point | 65.8 °C | |

| Refractive Index | n²⁰/D 1.482 |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Olefinic Protons | 5.5 - 6.0 |

| Allylic Proton (α to CN) | ~3.0 |

| Methylene Protons | 1.5 - 2.5 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Nitrile Carbon (C≡N) | 118 - 122 |

| Olefinic Carbons (C=C) | 125 - 135 |

| Allylic Carbon (α to CN) | ~30 |

| Methylene Carbons | 20 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2245 (sharp, medium intensity) |

| C=C (Alkene) | ~1650 (weak to medium) |

| =C-H (sp² C-H stretch) | ~3020 |

| C-H (sp³ C-H stretch) | 2850-2960 |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| Fragment | m/z | Identity |

| Molecular Ion | 107 | [C₇H₉N]⁺ |

| Loss of H | 106 | [C₇H₈N]⁺ |

| Loss of HCN | 80 | [C₆H₈]⁺ |

| Retro-Diels-Alder | Varies |

Key Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on the principles of allylic substitution. A key precursor for this synthesis is 3-bromocyclohexene.

Synthesis of 3-Bromocyclohexene

A common method for the preparation of 3-bromocyclohexene is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS).

Procedure:

-

In a round-bottom flask, dissolve cyclohexene (0.1 mol) in anhydrous carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (NBS, 0.12 mol) and a radical initiator such as azobisisobutyronitrile (AIBN, 20 mmol).

-

Heat the mixture to reflux for 3 hours.

-

After cooling, wash the reaction mixture sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-bromocyclohexene. The product can often be used in the next step without further purification.

Synthesis of this compound

The synthesis proceeds via a nucleophilic substitution reaction.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromocyclohexene in a suitable solvent such as ethanol.

-

Add a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction should be carried out under anhydrous conditions to avoid the formation of the corresponding alcohol.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Synthetic Pathways and Workflows

The synthesis of this compound can be visualized as a two-step process starting from cyclohexene.

Caption: Synthetic workflow for this compound.

The logical relationship for the characterization of the final product is outlined below.

Caption: Logic diagram for structural characterization.

Conclusion

This compound is a valuable synthetic intermediate with a history rooted in fundamental studies of organic reaction mechanisms. Its preparation, primarily through the allylic cyanation of a cyclohexene precursor, is a well-established method. The spectroscopic data provide clear markers for its identification. This guide serves as a foundational document for researchers and professionals, providing the necessary historical context, practical synthetic protocols, and key analytical data for the effective utilization of this compound in further research and development.

References

Introduction

Cyclohex-2-ene-1-carbonitrile and its related cyclic nitrile analogs are a class of organic compounds that have garnered significant interest in the fields of organic synthesis and medicinal chemistry. The unique structural features of these molecules, combining a reactive nitrile group with a versatile cyclohexene scaffold, make them valuable intermediates for the synthesis of complex molecular architectures and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, reactions, and potential therapeutic applications of this compound and related cyclic nitriles, with a focus on detailed experimental protocols and the underlying biological signaling pathways.

Chemical Properties and Synthesis

This compound is a cyclic nitrile with the molecular formula C₇H₉N.[1] Its chemical properties are largely dictated by the interplay between the electron-withdrawing nitrile group and the carbon-carbon double bond within the cyclohexene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 13048-17-4[1] |

| SMILES | C1CC=CC(C1)C#N[1] |

| XLogP3-AA | 1.7[1] |

| Topological Polar Surface Area | 23.8 Ų[1] |

Synthesis of Cyclic Nitriles

The synthesis of cyclohexene carbonitriles can be achieved through various synthetic routes. A common strategy involves the introduction of the nitrile group onto a pre-existing cyclohexene or cyclohexanone precursor.

Experimental Protocol: Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile

A detailed and reliable method for the synthesis of the related 3-oxocyclohex-1-ene-1-carbonitrile has been reported in Organic Syntheses. This two-step procedure starts from cyclohex-2-enone and proceeds via a bromination-cyanation sequence.

Step 1: Synthesis of 2-Bromo-2-cyclohexen-1-one [2][3]

-

A 3-necked, 500-mL round-bottomed flask is equipped with a magnetic stir bar, a 25-mL addition funnel with a nitrogen inlet, and a thermocouple.

-

Cyclohex-2-enone (15.0 g, 156 mmol) and CH₂Cl₂ (150 mL) are added to the flask.

-

The flask is cooled in an ice-water bath.

-

A solution of bromine (8.0 mL, 156 mmol) in CH₂Cl₂ (25 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the mixture is stirred for an additional 15 minutes.

-

Pyridine (25.5 mL, 316 mmol) is added dropwise over 15 minutes, keeping the temperature below 10 °C.

-

The ice bath is removed, and the reaction is allowed to warm to room temperature and then heated to reflux for 1 hour.

-

After cooling, the reaction mixture is worked up by washing with 1M HCl, 0.7 M sodium thiosulfate, water, and brine.

-

The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure to yield crude 2-bromo-2-cyclohexen-1-one.

Step 2: Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile [2][3]

-

The crude 2-bromo-2-cyclohexen-1-one is dissolved in a suitable solvent.

-

Sodium cyanide is added, and the reaction is heated to achieve conjugate addition of the cyanide.

-

Subsequent heating facilitates the dehydrohalogenation to yield the final product.

-

The product is purified by column chromatography.

Note: This protocol can be adapted for the synthesis of other substituted cyclohexene carbonitriles. For the synthesis of this compound, a potential route involves the allylic bromination of cyclohexene followed by nucleophilic substitution with a cyanide salt.[4][5] Another approach is the dehydration of cyclohexanone cyanohydrin.[6]

Synthesis Pathway for 3-Oxocyclohex-1-ene-1-carbonitrile

References

- 1. This compound | C7H9N | CID 139375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K/Akt pathway-mediated mitochondrial translocation of cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Cyclohexene-1-carbonitrile | 27456-25-3 | Benchchem [benchchem.com]

Methodological & Application

Synthesis of Cyclohex-2-ene-1-carbonitrile: A Detailed Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclohex-2-ene-1-carbonitrile, a valuable building block in organic synthesis. Two primary synthetic routes are presented, offering flexibility in starting materials and reaction conditions. The protocols are based on established chemical transformations and are designed to be readily implemented in a standard laboratory setting.

Introduction

This compound is a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive double bond and a cyano group, allows for a wide range of chemical modifications. This guide outlines two reliable methods for its preparation: a two-step synthesis commencing with the allylic bromination of cyclohexene followed by nucleophilic substitution, and a Diels-Alder approach involving the cycloaddition of 1,3-butadiene and acrylonitrile followed by isomerization.

Data Summary

The following table summarizes the key quantitative data for the two presented synthesis protocols.

| Parameter | Protocol 1: Allylic Bromination and Cyanation | Protocol 2: Diels-Alder Reaction and Isomerization |

| Starting Material | Cyclohexene | 1,3-Butadiene and Acrylonitrile |

| Intermediate | 3-Bromocyclohexene | Cyclohex-3-ene-1-carbonitrile |

| Overall Yield | ~40-50% (unoptimized) | Reported yields for Diels-Alder are generally high |

| Key Reagents | N-Bromosuccinimide (NBS), Sodium Cyanide (NaCN) | (Not specified in detail in provided search results) |

| Reaction Steps | 2 | 2 |

Experimental Protocols

Protocol 1: Synthesis via Allylic Bromination and Cyanation

This two-step protocol begins with the allylic bromination of cyclohexene to form 3-bromocyclohexene, which is then converted to the target compound via nucleophilic substitution with sodium cyanide.

Step 1: Synthesis of 3-Bromocyclohexene

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Sodium sulfite (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (21.4 g, 0.12 mol) in carbon tetrachloride (100 mL) at room temperature.[1]

-

Add azobisisobutyronitrile (AIBN) (3.3 g, 20 mmol) as a radical initiator.[1]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[1]

-

After cooling to room temperature, wash the reaction mixture sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to obtain crude 3-bromocyclohexene. The product can often be used in the next step without further purification. Expected yield is approximately 53%.[1]

Step 2: Synthesis of this compound

Materials:

-

3-Bromocyclohexene

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Caution! Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromocyclohexene in ethanol.

-

Add a solution of sodium or potassium cyanide in ethanol. It is crucial to use an ethanolic solution to minimize the formation of the corresponding alcohol as a byproduct.

-

Heat the reaction mixture under reflux. The reaction time will vary depending on the scale and specific conditions, but several hours is typical for nucleophilic substitution reactions of alkyl halides.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis via Diels-Alder Reaction and Isomerization

This protocol involves the [4+2] cycloaddition of 1,3-butadiene and acrylonitrile to form cyclohex-3-ene-1-carbonitrile, followed by isomerization of the double bond to the thermodynamically more stable conjugated position.

Step 1: Synthesis of Cyclohex-3-ene-1-carbonitrile

Materials:

-

1,3-Butadiene

-

Acrylonitrile

Procedure:

-

The Diels-Alder reaction between 1,3-butadiene and acrylonitrile is a classic example of a [4+2] cycloaddition.[2]

-

This reaction is typically performed by heating the neat reactants in a sealed pressure vessel due to the low boiling point of 1,3-butadiene.

-

Combine liquefied 1,3-butadiene and acrylonitrile in a pressure-resistant reactor.

-

Heat the mixture. The exact temperature and reaction time will depend on the scale, but temperatures around 100-150 °C are common for this type of reaction.

-

After the reaction is complete, cool the reactor and carefully vent any excess pressure.

-

The product, cyclohex-3-ene-1-carbonitrile, can be purified by distillation.

Step 2: Isomerization of Cyclohex-3-ene-1-carbonitrile to this compound

Procedure:

Visualizations

Caption: Workflow diagrams for the two primary synthesis protocols of this compound.

Caption: Logical relationship of the two synthetic routes to this compound.

References

Cyclohex-2-ene-1-carbonitrile: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols